(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17639068
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | (1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
| Standard InChI | InChI=1S/C11H13BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6,9,13H,1,4-5,7H2/t9-/m0/s1 |
| Standard InChI Key | IGLNDNHRRWDRBQ-VIFPVBQESA-N |
| Isomeric SMILES | C1COC2=C(C=C(C=C2)[C@H](CBr)O)OC1 |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C(CBr)O)OC1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a seven-membered benzodioxepin ring system fused to a benzene ring, creating a rigid bicyclic scaffold. The (1R)-configured chiral center at the ethanol carbon ensures stereochemical specificity, while the bromine atom at the C2 position introduces significant electrophilic character. The hydroxyl group at C1 enables hydrogen bonding and nucleophilic interactions, critical for its reactivity in substitution reactions .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 1131594-13-2 |
| Molecular Formula | |
| Molecular Weight | 273.12 g/mol |
| Stereochemistry | (1R) configuration |
| Functional Groups | Bromoethanol, benzodioxepin |
Physicochemical Properties
While experimental data on solubility and melting point remain scarce, computational predictions using group contribution methods suggest moderate lipophilicity () and aqueous solubility (~0.5 mg/mL at 25°C). The bromine atom increases molecular polarizability, enhancing dipole-dipole interactions in crystalline states .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary synthetic strategies emerge for constructing this molecule:
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Benzodioxepin Ring Formation First: Building the benzodioxepin core via cyclization of diol precursors, followed by bromoethanol sidechain introduction.
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Late-Stage Bromination: Introducing bromine after establishing the ethanol-benzodioxepin skeleton to avoid premature elimination .
Exemplary Synthetic Route
A modified procedure adapted from CDK9 inhibitor synthesis involves:
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Condensation of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine with epichlorohydrin to form the epoxide intermediate.
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Ring-opening bromination using HBr in acetic acid, yielding racemic bromoethanol.
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Enzymatic resolution with lipase B to isolate the (1R)-enantiomer .
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Epichlorohydrin, K₂CO₃, DMF | 68 | 92 |
| 2 | HBr/AcOH, 0°C, 2h | 83 | 88 |
| 3 | Lipase B, iPr₂O, 37°C, 48h | 41* | >99 |
| *Theoretical maximum 50% for enantiomeric resolution |
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with various nucleophiles:
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Amines: Forms aminoethanol derivatives ( with piperidine in THF)
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Thiols: Generates thioether linkages ( with ethanethiol at 60°C)
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Azides: Produces azido intermediates for click chemistry applications .
Oxidation and Reduction
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Oxidation: Selective oxidation of the alcohol to ketone yields 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 35970-34-4), a key precursor for heterocyclic synthesis .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzodioxepin ring's double bond while preserving stereochemistry () .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | CAS | Key Differences | Reactivity Trends |
|---|---|---|---|
| (1R)-2-Bromo-1-(benzodioxepin)ethanol | 1131594-13-2 | Chiral center, alcohol group | SN2 preference, H-bond donor |
| 2-Bromo-1-(benzodioxepin)ethanone | 35970-34-4 | Ketone instead of alcohol | Enolate formation, aldol reactions |
| (S)-2-Bromo-1-(benzodioxepin)ethanol | 1547384-29-1 | Opposite stereochemistry | Mirror-image biological activity |
The (1R) configuration confers distinct solid-state packing patterns compared to the (S)-enantiomer, as evidenced by single-crystal XRD showing a 12° difference in dihedral angles between benzodioxepin and ethanol planes .
Future Research Priorities
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective bromoethanol formation.
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Metabolic Profiling: Investigating hepatic clearance pathways using human microsomes.
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Polymer Applications: Exploring ring-opening polymerization for bioresorbable materials.
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